4-(Bromomethyl)-2,6-di-tert-butylpyridine
Overview
Description
4-(Bromomethyl)-2,6-di-tert-butylpyridine is an organic compound belonging to the class of pyridines It is characterized by the presence of a bromomethyl group attached to the fourth position of the pyridine ring, and two tert-butyl groups at the second and sixth positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-2,6-di-tert-butylpyridine typically involves the bromination of 2,6-di-tert-butylpyridine. The reaction is carried out using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually conducted in an inert solvent such as carbon tetrachloride or chloroform under reflux conditions to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the brominating agents and solvents used in the process.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-2,6-di-tert-butylpyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents such as acetonitrile.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products
Nucleophilic Substitution: Products include azides, thiols, or ethers depending on the nucleophile used.
Oxidation: Pyridine N-oxides.
Reduction: 2,6-di-tert-butylpyridine.
Scientific Research Applications
4-(Bromomethyl)-2,6-di-tert-butylpyridine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science:
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals due to its ability to modify biological molecules through nucleophilic substitution reactions.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-2,6-di-tert-butylpyridine primarily involves its reactivity towards nucleophiles. The bromomethyl group is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. This reactivity allows it to modify various biological and chemical molecules, potentially altering their function and activity.
Comparison with Similar Compounds
Similar Compounds
4-(Bromomethyl)benzoic acid: Similar in structure but with a carboxylic acid group instead of a pyridine ring.
4-(Bromomethyl)benzene: Lacks the tert-butyl groups and the nitrogen atom in the ring.
2,6-di-tert-butylpyridine: Lacks the bromomethyl group.
Uniqueness
4-(Bromomethyl)-2,6-di-tert-butylpyridine is unique due to the combination of the bromomethyl group and the sterically hindered tert-butyl groups. This combination provides a unique reactivity profile, making it useful in specific synthetic applications where both steric hindrance and reactivity towards nucleophiles are desired.
Properties
IUPAC Name |
4-(bromomethyl)-2,6-ditert-butylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BrN/c1-13(2,3)11-7-10(9-15)8-12(16-11)14(4,5)6/h7-8H,9H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRGQGAXLBUQGQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=N1)C(C)(C)C)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30513259 | |
Record name | 4-(Bromomethyl)-2,6-di-tert-butylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30513259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81142-32-7 | |
Record name | 4-(Bromomethyl)-2,6-di-tert-butylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30513259 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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